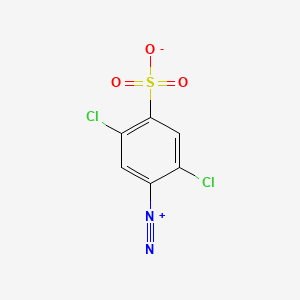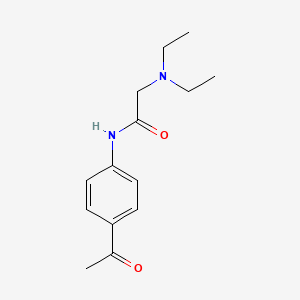
Arsine oxide, hydroxyisobutylisopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine oxide, hydroxyisobutylisopropyl- is a compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of arsenic atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arsine oxide, hydroxyisobutylisopropyl- typically involves the reaction of arsenic trioxide with organic reagents under controlled conditions. One common method is the reduction of arsenic acid in the presence of hydroxyisobutylisopropyl groups. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of arsine oxide, hydroxyisobutylisopropyl- involves large-scale synthesis using advanced chemical reactors. The process includes the purification of raw materials, precise control of reaction parameters, and the use of high-purity reagents to achieve the desired product quality. Techniques such as fractional distillation and sublimation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Arsine oxide, hydroxyisobutylisopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The hydroxyisobutylisopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine .
Scientific Research Applications
Arsine oxide, hydroxyisobutylisopropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the production of high-purity arsenic compounds
Mechanism of Action
The mechanism of action of arsine oxide, hydroxyisobutylisopropyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also induce oxidative stress and apoptosis in cells. The molecular targets and pathways involved include the inhibition of thioredoxin reductase and the induction of DNA damage .
Comparison with Similar Compounds
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Arsenic trioxide (As2O3): Used in medicine for the treatment of acute promyelocytic leukemia.
Arsenic pentoxide (As2O5): An oxidizing agent used in various chemical processes.
Uniqueness: Arsine oxide, hydroxyisobutylisopropyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
73791-43-2 |
|---|---|
Molecular Formula |
C7H17AsO2 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2-methylpropyl(propan-2-yl)arsinic acid |
InChI |
InChI=1S/C7H17AsO2/c1-6(2)5-8(9,10)7(3)4/h6-7H,5H2,1-4H3,(H,9,10) |
InChI Key |
WXFZPIVKASHKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[As](=O)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


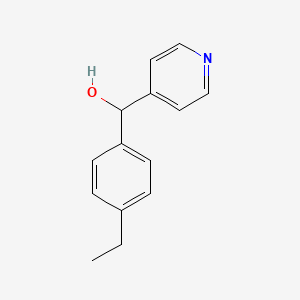
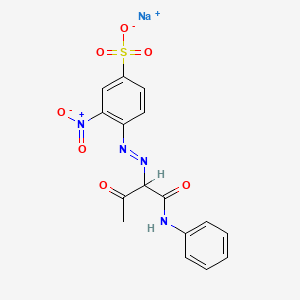
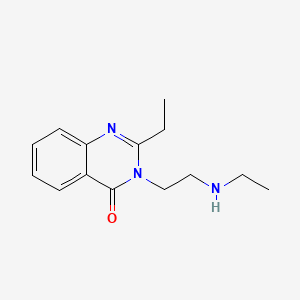
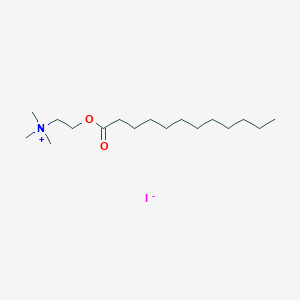

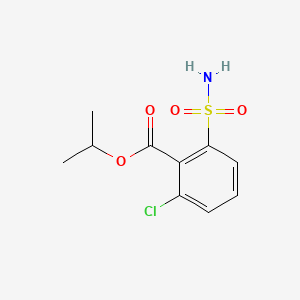
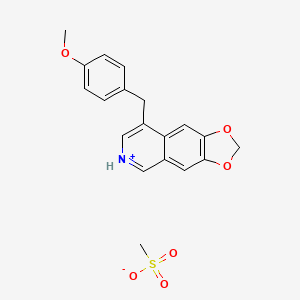
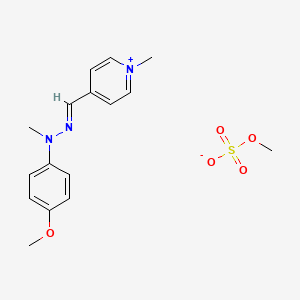
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)

